N~2~-isopropyl-2,5-pyridinediamine
Description
N²-Isopropyl-2,5-pyridinediamine (CAS: 52025-41-9) is a pyridine derivative featuring amino groups at the 2- and 5-positions of the pyridine ring, with an isopropyl substituent on the N² nitrogen. This structural configuration distinguishes it from other diaminopyridines, which may vary in substituent groups, positions, or regulatory status. The compound is commercially available through multiple suppliers, as noted in and , and is utilized in research and pharmaceutical development (e.g., "rush delivery" mentioned in ).
Properties
IUPAC Name |
2-N-propan-2-ylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWHQBUBNUEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281707 | |
| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52025-41-9 | |
| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The isopropyl group in N²-isopropyl-2,5-pyridinediamine introduces steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in other compounds). This may influence solubility, bioavailability, and reactivity in synthetic pathways .
- Compounds like 2,6-dimethoxy-3,5-pyridinediamine () exhibit methoxy groups, which enhance electron-donating effects but require strict regulatory compliance due to sensitization risks.
Commercial and Research Relevance
- Supplier Availability: N²-isopropyl-2,5-pyridinediamine and analogs like N²,N²-diethyl-2,5-pyridinediamine are available from multiple suppliers (), indicating industrial demand for specialized diaminopyridines.
- Applications : While the target compound is linked to pharmaceutical research (), others like 2,6-dimethoxy-3,5-pyridinediamine are used in cosmetics under strict guidelines .
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